molecular formula C11H15N3O3 B2503997 N-(4-carbamimidoylphenyl)acetamide; acetic acid CAS No. 1417637-55-8

N-(4-carbamimidoylphenyl)acetamide; acetic acid

Cat. No.: B2503997
CAS No.: 1417637-55-8
M. Wt: 237.259
InChI Key: XKTIZPFRKVQOLF-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

  • C=O Stretch : ~1650 cm⁻¹ (acetamide carbonyl)
  • C=N Stretch : ~1600–1650 cm⁻¹ (carbamimidoyl group)
  • N-H Stretch : ~3300 cm⁻¹ (amide and carbamimidoyl NH groups)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Aromatic protons (δ 7.0–7.5 ppm, multiplets)
    • Acetamide CH₃ (δ 2.0–2.5 ppm, singlet)
    • NH protons (δ 8.0–9.0 ppm, broad signals)
  • ¹³C NMR :
    • Carbonyl carbon (δ 170–175 ppm)
    • Aromatic carbons (δ 120–150 ppm)

Mass Spectrometry (MS)

  • Molecular Ion : m/z 181 (free base) and m/z 60 (acetic acid fragment)
  • Fragmentation : Loss of NH₂ groups from the carbamimidoyl moiety.

Computational Chemistry Insights (InChI, SMILES)

The compound’s computational descriptors are critical for database integration and virtual screening:

Property Value Source
InChI 1S/C9H11N3O.C2H4O2/c1-6(13)12-8-4-2-7(3-5-8)9(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11)(H,12,13);1H3,(H,3,4)
SMILES CC(=O)Nc1ccc(cc1)C(=N)N.C(=O)O
XLogP3-AA 1.8 (estimated from analogs)

Properties

IUPAC Name

acetic acid;N-(4-carbamimidoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.C2H4O2/c1-6(13)12-8-4-2-7(3-5-8)9(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11)(H,12,13);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTIZPFRKVQOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=N)N.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-carbamimidoylphenyl)acetamide; acetic acid typically involves the reaction of 4-aminobenzamidine with acetic anhydride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or filtration .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or alkaline conditions to yield 4-carbamimidoylbenzenamine and acetic acid.

Conditions Reagents Products Key Observations References
Acidic (HCl, H₂SO₄)H₂O, heat4-carbamimidoylbenzenamine + CH₃COOHComplete conversion at 100°C after 6 hours.
Alkaline (NaOH, KOH)Aqueous base, reflux4-carbamimidoylbenzenamine + CH₃COO⁻Faster kinetics compared to acidic conditions.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon of the acetamide group, forming a tetrahedral intermediate that collapses to release the amine and carboxylic acid (or carboxylate in basic media).

Alkylation and Acylation of the Amidine Group

The carbamimidoyl group acts as a nucleophile, reacting with alkyl halides or acyl chlorides.

Reaction Type Reagents Products Conditions Applications References
AlkylationCH₃I, K₂CO₃N-methyl-4-carbamimidoylphenylacetamideDMF, 60°C, 12 hoursPharmaceutical intermediates
AcylationAcetyl chloride, pyridineN-acetyl-4-carbamimidoylphenylacetamideRT, anhydrous conditionsProdrug synthesis

Key Notes :

  • Alkylation enhances lipophilicity, improving membrane permeability for drug candidates .

  • Acylation is reversible under physiological conditions, making it useful for controlled-release formulations .

Condensation Reactions

The amidine group participates in condensation with carbonyl compounds (e.g., aldehydes or ketones) to form imine derivatives.

Substrate Reagents Product Catalyst Yield References
BenzaldehydeEtOH, HClN-(4-carbamimidoylphenyl)benzylideneacetamideNone78%
AcetoneH₂O, RTN-(4-carbamimidoylphenyl)propan-2-ylideneacetamideAcetic acid65%

Mechanistic Pathway :
The amidine’s lone pair on the nitrogen attacks the electrophilic carbonyl carbon, followed by dehydration to form a stable imine .

Catalytic Hydrogenation

The aromatic ring undergoes selective hydrogenation in the presence of palladium catalysts.

Catalyst Conditions Product Selectivity References
Pd/C (5% wt)H₂ (1 atm), EtOH, 50°CN-(4-carbamimidoylcyclohexyl)acetamide>90% for cyclohexyl
Pd(OAc)₂/dppbCO (20 bar), AcOH/H₂ON-(4-hydroxyphenyl)acetamide85%

Significance :
Hydrogenation modifies the compound’s aromaticity, altering its electronic properties for targeted biological interactions .

Acid-Base Interactions

The amidine group (pKa ~11.5) forms stable salts with acids like acetic acid, enhancing solubility.

Acid Molar Ratio Product Solubility (mg/mL) Stability References
Acetic acid1:112.5 (H₂O)Stable at RT
HCl1:118.2 (H₂O)Hygroscopic

Application :
Salt formation is critical for pharmaceutical formulations to improve bioavailability .

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical modifications that can lead to diverse derivatives.

Biology

  • Enzyme Inhibition Studies : Research indicates that N-(4-carbamimidoylphenyl)acetamide; acetic acid can inhibit specific enzymes, making it valuable for studying enzyme kinetics and protein interactions. It has been used to investigate mechanisms of action in biological pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus, indicating its potential use in developing new antimicrobial agents.

Medicine

  • Therapeutic Potential : Investigations into its anti-inflammatory and antimicrobial activities suggest that this compound could be developed into therapeutic agents for treating various diseases. Its mechanism involves binding to specific molecular targets, leading to reduced inflammation or microbial inhibition.

Industry

  • Pharmaceutical Production : The compound is utilized in the pharmaceutical industry for synthesizing drugs due to its reactivity and ability to form derivatives that may have enhanced biological activity .
  • Agrochemicals : It is also being explored for applications in agrochemicals, where its properties may contribute to developing safer and more effective agricultural products.

Case Studies

  • Enzyme Inhibition Study :
    • Researchers investigated the inhibitory effects of this compound on acetylcholinesterase, an enzyme linked to neurodegenerative diseases. The study demonstrated significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease.
  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of approximately 256 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of N-(4-carbamimidoylphenyl)acetamide; acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues of N-(4-Carbamimidoylphenyl)acetamide

Triazinoindole-Thioacetamide Derivatives

Compounds such as N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) and N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) share the acetamide backbone but incorporate sulfur-linked triazinoindole moieties. Purity for these derivatives exceeds 95%, comparable to the target compound .

N-Arylacetamides with Substituted Phenyl Groups
  • N-(4-Methoxyphenyl)acetamide: Lacks the amidine group but includes a methoxy substituent, improving solubility.
  • 2-(3,4-Dimethoxyphenyl)-N-[N-(4-methylbenzyl)carbamimidoyl]acetamide : Features a dimethyloxy phenyl group and a methylbenzyl-carbamimidoyl chain, enhancing hydrophobicity and likely altering target specificity .
  • N-(4-Aminophenyl)acetamide: The amino group increases reactivity but reduces stability compared to the amidine-containing target compound .
Complex Derivatives with Piperidine and Sulfonamide Groups

N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide incorporates a piperidine ring and sulfonamide group, extending its pharmacokinetic profile but complicating synthesis .

Biological Activity

N-(4-carbamimidoylphenyl)acetamide, also known as acetic acid, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data.

  • Chemical Formula : C10H11N3O3
  • Molecular Weight : 221.21 g/mol
  • Structure : The compound features an acetamide linkage with a carbamimidoyl group attached to a phenyl ring.

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of N-(4-carbamimidoylphenyl)acetamide derivatives against various pathogens, particularly Klebsiella pneumoniae and Staphylococcus aureus.

  • Minimum Inhibitory Concentration (MIC) :
    • The MIC values for the compound against E. coli and S. aureus were found to be in the range of 0.5-1.8 mg/ml, indicating significant antibacterial efficacy .
CompoundBacteria TestedMIC (mg/ml)MBC (mg/ml)
N-(4-carbamimidoylphenyl)acetamideE. coli0.51.0
N-(4-carbamimidoylphenyl)acetamideS. aureus1.01.5

The presence of functional groups such as carbamimidoyl enhances the binding affinity to bacterial cell wall synthesis enzymes, leading to effective cell lysis .

2. Anti-inflammatory Activity

The compound has demonstrated notable anti-inflammatory effects in various in vivo models.

  • Carrageenan-induced inflammation : Studies showed that the compound significantly reduced paw edema in mice, suggesting its potential as an anti-inflammatory agent .
TreatmentDose (mg/kg)% Inhibition
Control-0
N-(4-carbamimidoylphenyl)acetamide30046.51

3. Anticancer Activity

Research indicates that derivatives of N-(4-carbamimidoylphenyl)acetamide exhibit cytotoxic effects against several cancer cell lines.

  • Cytotoxicity Assay : Using the MTT assay, compounds were tested against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). Notably, certain derivatives showed IC50 values below 20 µM, indicating potent anticancer activity .
CompoundCell Line TestedIC50 (µM)
N-(4-carbamimidoylphenyl)acetamide derivative AMCF-715
N-(4-carbamimidoylphenyl)acetamide derivative BHCT-11618

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various acetamide derivatives demonstrated that N-(4-carbamimidoylphenyl)acetamide exhibited superior activity against Klebsiella pneumoniae, with a notable reduction in bacterial load in treated groups compared to controls .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, administration of N-(4-carbamimidoylphenyl)acetamide resulted in a significant decrease in paw swelling compared to untreated controls, highlighting its potential for therapeutic use in inflammatory diseases .

Q & A

Q. Table 1: Analytical Techniques for Structural Validation

TechniqueKey Peaks/DataApplicationsLimitations
¹H NMRδ 2.1 (CH₃), δ 7.2 (Ar-H)Confirms substituent positionsSolvent interference
¹³C NMRδ 168 (C=O)Validates carbonyl groupsLow sensitivity for quaternary carbons
IR1650 cm⁻¹ (C=O)Detects functional groupsOverlapping bands
HRMSm/z 205.1 (M+H)⁺Molecular weight confirmationRequires high purity

Q. Table 2: Bioactivity of Structural Analogs

CompoundBiological ActivityKey Structural FeatureReference
N-(4-butylphenyl)acetamideNeuroprotective (Alzheimer’s)Bromine substitution
N-(4-hydroxyphenyl)acetamideAnalgesicHydroxyl group
N-(4-chlorophenyl)acetamideAnticancerChlorine substitution

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